
4,7,8-Trimethoxy-3,5-dimethylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trimethoxy-3,5-dimethylchromen-2-one is a natural product found in Leucas inflata and Juniperus sabina with data available.
Wissenschaftliche Forschungsanwendungen
Chiral Recognition in Chromatography : Tang, Ikai, Tsuji, and Okamoto (2010) described the use of derivatives of 4-(trimethoxysilyl)phenyl groups, related to 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one, in chiral packing materials for high-performance liquid chromatography, enhancing chiral recognition abilities for various compounds (Tang et al., 2010).
Synthesis of Brominated Oligo(N-phenyl-m-aniline)s : Ito et al. (2002) achieved the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, involving compounds related to 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one, providing insights into their structural and redox properties (Ito et al., 2002).
Arylcopper Compounds with Built-in Ligands : Van Koten, Leusink, and Noltes (1975) described the synthesis of arylcopper compounds, including 2,4,6-trimethoxy and 2-(dimethylamino)-phenylcopper, highlighting their complexation behavior, relevant to understanding the properties of compounds like 4,7,8-Trimethoxy-3,5-dimethylchromen-2-one (Van Koten et al., 1975).
Corrosion Inhibition Properties : Chafiq et al. (2020) explored the use of compounds including 3,4,5-trimethoxyphenyl derivatives for mild steel corrosion inhibition in acidic solutions, indicating potential industrial applications of related compounds (Chafiq et al., 2020).
Cancer Stem Cell Targeting : Bhat, Al‐Dhfyan, and Al-Omar (2016) synthesized and evaluated derivatives of 4-(4-substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones for antitumor activity against cancer stem cells, showing the potential of related compounds in cancer treatment (Bhat et al., 2016).
Anti-Inflammatory Activity in Macrophage Cells : Taechowisan, Tuntiwachwuttikul, Lu, Shen, Lumyong, and Taylor (2007) investigated the anti-inflammatory action of compounds including 5,7-dimethoxy-4-phenylcoumarin in murine macrophage cells, relevant to the pharmacological properties of similar compounds (Taechowisan et al., 2007).
Eigenschaften
CAS-Nummer |
81425-78-7 |
|---|---|
Produktname |
4,7,8-Trimethoxy-3,5-dimethylchromen-2-one |
Molekularformel |
C14H16O5 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
4,7,8-trimethoxy-3,5-dimethylchromen-2-one |
InChI |
InChI=1S/C14H16O5/c1-7-6-9(16-3)12(18-5)13-10(7)11(17-4)8(2)14(15)19-13/h6H,1-5H3 |
InChI-Schlüssel |
PKKTXAMCHLIVDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=C(C(=O)O2)C)OC)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C2=C1C(=C(C(=O)O2)C)OC)OC)OC |
Andere CAS-Nummern |
81425-78-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



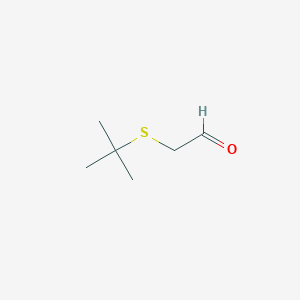
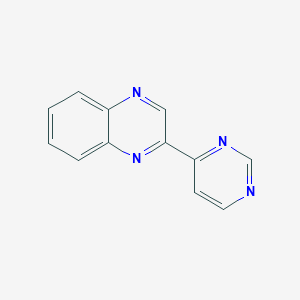
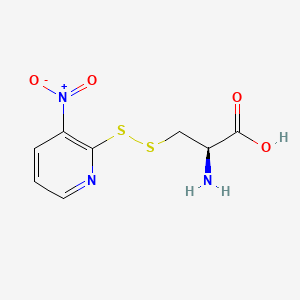
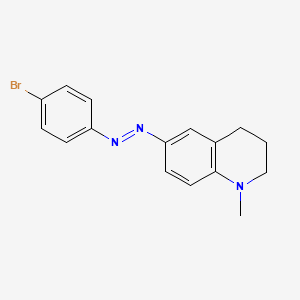

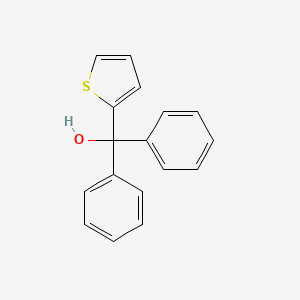

![5H,10H-Diimidazo[1,2-A:1',2'-D]pyrazine-5,10-dione](/img/structure/B1660602.png)
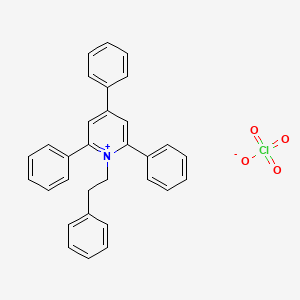
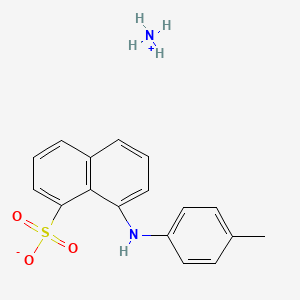
![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)


![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)